molecular formula C12H16O6 B1617497 Phenyl alpha-D-mannopyranoside CAS No. 21797-50-2

Phenyl alpha-D-mannopyranoside

Cat. No.: B1617497
CAS No.: 21797-50-2
M. Wt: 256.25 g/mol
InChI Key: NEZJDVYDSZTRFS-GCHJQGSQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl alpha-D-mannopyranoside (CAS 21797-50-2) is a synthetic phenyl glycoside of mannose with significant utility in biochemical and enzymatic research. This compound serves as a fundamental substrate for investigating the activity and kinetics of α-mannosidase enzymes . The hydrolysis of this glycoside by enzymes is a critical model system for studying glycoside bond cleavage, providing insights into enzyme mechanisms and specificity . With a defined molecular formula of C12H16O6 and a molecular weight of 256.25 g/mol , it is characterized by high purity, making it suitable for sensitive research applications. Available for procurement in various packaging options, this product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21797-50-2

Molecular Formula

C12H16O6

Molecular Weight

256.25 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol

InChI

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11+,12+/m1/s1

InChI Key

NEZJDVYDSZTRFS-GCHJQGSQSA-N

SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O

Other CAS No.

21797-50-2

Origin of Product

United States

Synthetic Methodologies for Phenyl Alpha D Mannopyranoside and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides a robust and versatile platform for accessing Phenyl alpha-D-mannopyranoside. The primary approach involves glycosylation reactions where D-mannose or a suitable derivative is reacted with phenol (B47542). This process is often facilitated by activating agents and catalysts to ensure high yield and stereoselectivity for the desired alpha anomer.

The critical step in synthesizing this compound is the formation of the glycosidic bond between the anomeric carbon of the mannose unit and the phenolic oxygen. Several classical and modern glycosylation methods are employed to achieve this linkage with high stereocontrol.

One of the oldest and most fundamental methods is the Koenigs-Knorr reaction . This reaction typically involves the use of a glycosyl halide, such as acetobromomannose, which reacts with an alcohol (phenol in this case) in the presence of a promoter, originally silver carbonate. The stereochemical outcome is often influenced by the neighboring group at the C-2 position. An acetyl group at C-2, for instance, can provide anchimeric assistance, leading to the formation of a 1,2-trans glycosidic linkage. Modifications to the Koenigs-Knorr reaction have been developed, utilizing various heavy metal salts like mercuric bromide or silver triflate as promoters to improve yields and reaction conditions. The use of catalytic trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in conjunction with silver(I) oxide has been shown to significantly accelerate the reaction, allowing it to proceed rapidly and in high yields under mild, practically neutral conditions.

The Helferich method is another significant approach, which can refer to two related procedures: the glycosylation using a glycosyl acetate (B1210297) as the donor with a Lewis acid promoter, or the use of a glycosyl halide with a mercury salt promoter. An improved Helferich procedure involves the glycosylation of the acceptor with a glycosyl acetate in the presence of boron trifluoride etherate combined with an organic base, which allows the reaction to proceed under mild conditions with high stereoselectivity and yields.

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of aryl glycosides. This method typically uses a glycosyl halide as the donor and a phenol as the acceptor in a biphasic system (e.g., ethyl acetate and aqueous sodium carbonate) with a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulphate. This approach is known for being highly stereoselective.

Enzymatic synthesis offers a green alternative to traditional chemical methods. Glycosynthases, which are engineered glycosidases, can be used to catalyze the formation of glycosidic bonds with high specificity. For example, an α-mannosynthase has been created that can catalyze the mono-glycosylation of acceptors using an activated mannosyl donor.

Table 1: Comparison of Glycosylation Methodologies

Method Glycosyl Donor Promoter/Catalyst Key Features
Koenigs-Knorr Glycosyl Halide Silver or Mercury Salts (e.g., Ag2CO3, HgBr2) One of the oldest methods; stereoselectivity influenced by C-2 neighboring group.
Helferich Glycosyl Acetate Lewis Acids (e.g., BF3·OEt2, SnCl4) Uses stable glycosyl acetates; can be modified for high stereoselectivity.
Phase-Transfer Catalysis Glycosyl Halide Phase-Transfer Catalyst (e.g., Bu4NHSO4) Biphasic system; often highly stereoselective for aryl glycosides.

Once the core this compound structure is formed, its hydroxyl groups can be selectively modified to create a wide range of derivatives. This requires precise chemical strategies to differentiate between the primary hydroxyl group (at C-6) and the secondary hydroxyl groups (at C-2, C-3, and C-4).

Acylation involves the introduction of an acyl group (such as acetyl or benzoyl) onto one or more hydroxyl groups, which can alter the compound's solubility and reactivity. Regioselective acylation allows for the modification of a specific hydroxyl group. For example, unimolar, one-step cinnamoylation of a similar compound, methyl α-d-mannopyranoside, has demonstrated selectivity for the C-6 primary hydroxyl position. Similarly, regioselective benzoylation can be achieved, and strategies have been developed to selectively protect the primary alcohol in the presence of secondary alcohols. Oligopeptide catalysts have also been employed to achieve site-selective acetylation of pyranosides, demonstrating the ability to target specific hydroxyl groups that may be intrinsically less reactive.

To achieve regioselective reactions at specific positions, other hydroxyl groups must be temporarily blocked using protecting groups. Ethers, such as benzyl (B1604629) (Bn) and p-methoxybenzyl (PMB) ethers, are commonly used due to their stability under a range of reaction conditions. They are typically introduced under basic conditions and can be removed by hydrogenolysis or oxidation. Silyl ethers, like tert-butyldimethylsilyl (TBDMS), are also widely used and can be removed with fluoride (B91410) ions. The choice of protecting group can influence the reactivity and stereoselectivity of subsequent glycosylation reactions; for instance, the use of a sterically minimal propargyl ether at the O-2 position has been shown to increase diastereoselectivity in β-mannosylation reactions. Acetal protecting groups, such as benzylidene or isopropylidene (acetonide) groups, can be used to protect vicinal diols, like the C-2/C-3 or C-4/C-6 hydroxyls in mannose.

Table 2: Common Hydroxyl Protecting Groups in Mannoside Synthesis

Protecting Group Abbreviation Introduction Conditions Cleavage Conditions
Benzyl Ether Bn NaH, Benzyl Bromide Hydrogenolysis (H2, Pd/C)
Acetyl Ester Ac Acetic Anhydride, Pyridine (B92270) Base (e.g., NaOMe) or Acid
Benzoyl Ester Bz Benzoyl Chloride, Pyridine Base (e.g., NaOMe) or Acid
tert-Butyldimethylsilyl Ether TBDMS TBDMSCl, Imidazole Fluoride Ion (e.g., TBAF)

Phosphorylation introduces a phosphate (B84403) group, which is crucial for many biological functions. The synthesis of phosphorylated mannosides can be achieved with high selectivity for the primary hydroxyl group. For instance, p-aminophenyl 6-phospho-alpha-D-mannopyranoside has been prepared by reacting p-aminothis compound with phosphoryl chloride and pyridine at low temperatures. This procedure is selective for the primary hydroxyl group at the C-6 position.

Phenyl thiomannopyranosides, where the anomeric oxygen is replaced by a sulfur atom, are valuable intermediates in oligosaccharide synthesis, often used as stable glycosyl donors. Several methods exist for their preparation. A common and effective route for aryl thioglycosides involves the reaction of a per-O-acetylated glycosyl halide with a thiophenol under phase-transfer catalysis conditions.

Alternatively, thioglycosides can be synthesized from glycosyl halides by first forming an S-glycosyl isothiourea derivative with thiourea, followed by reductive cleavage and reaction with an alkylating agent. Another approach is the Lewis acid-mediated reaction of per-acetylated sugars with thiols. The Fischer-Helferich reaction can also be adapted for the synthesis of S-glycosides by using a thiol in place of an alcohol under acid catalysis.

Synthesis of Phenyl Thiomannopyranosides

Development of Thioglycosyl Donors

Thioglycosides are a versatile class of glycosyl donors valued for their stability and tunable reactivity. Phenyl thioglycosides, in particular, serve as important precursors in the synthesis of Phenyl α-D-mannopyranoside derivatives. Their preparation often involves the reaction of a protected mannose derivative with a thiol, typically under acidic conditions.

A common approach involves the generation of glycosyl iodides as versatile intermediates, which can then be converted to the corresponding phenyl thioglycosides. The activation of these stable thioglycosyl donors for the crucial glycosylation step is a key focus of methodological development. A notable system for this activation employs a combination of a stoichiometric amount of N-bromosuccinimide (NBS) and a catalytic quantity of Bismuth(III) triflate (Bi(OTf)₃). This system has proven effective for the rapid and efficient activation of a wide range of thioglycoside donors, facilitating their reaction with glycosyl acceptors to form the desired α-mannosidic linkage.

Another innovative class of glycosyl donors, para-(3-phenylpropiolamido)phenyl (PPAP) glycosides, has been developed for carbohydrate synthesis. These donors, which are structurally phenyl O-glycosides, offer the advantage of being stable under many standard glycosylation conditions, allowing for a "latent-active" strategy. Their activation is achieved through a unique ipso-cyclization-mediated mechanism using N-iodosuccinimide (NIS) and trimethylsilyl trifluoromethanesulfonate (TMSOTf), enabling both O- and N-glycosylation reactions.

Donor TypeActivation SystemKey Features
Phenyl thioglycosidesNBS (stoichiometric) / Bi(OTf)₃ (catalytic)Rapid and efficient activation of stable donors.
para-(3-phenylpropiolamido)phenyl (PPAP) glycosidesNIS / TMSOTfIntrinsically stable; activated via ipso-cyclization; suitable for latent-active strategies.
Sulfur-Containing Analog Synthesis

The replacement of oxygen with sulfur within the glycosidic linkage or at other positions of the pyranose ring yields analogs with altered chemical properties, such as increased stability towards enzymatic hydrolysis. These sulfur-containing analogs are valuable tools for studying biological processes involving carbohydrate recognition.

The synthesis of S-glycosides, where the anomeric oxygen is replaced by sulfur, is a primary strategy. These thioglycosidic linkages mimic the natural O-glycosidic bond conformationally but exhibit enhanced hydrolytic stability. This property makes them useful as enzyme inhibitors or as stable antigens.

A specific example is the synthesis of 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-D-mannopyranoside. This compound was unexpectedly formed from a reaction targeting a glycosyl 1-phosphate, highlighting the potential for complex rearrangements in carbohydrate synthesis. The proposed mechanism involves the migration of a thioacetate (B1230152) group to the anomeric carbon (C1), followed by the introduction of a thiophenyl group at C2. This synthesis underscores the intricate reactivity of protected sugar intermediates and provides a route to mannoside analogs containing sulfur at multiple positions.

Synthesis of Aglycone-Modified Phenyl Mannopyranosides

Modification of the phenyl aglycone is a powerful strategy for introducing a wide range of functionalities into the Phenyl α-D-mannopyranoside scaffold. These modifications can serve as handles for conjugation to proteins, surfaces, or reporter molecules, or they can act as reactive groups for probing biological interactions.

Aminophenyl and Nitrophenyl Derivatives

Nitrophenyl mannopyranosides are key synthetic intermediates, often prepared by the fusion of a per-O-acetylated mannose with p-nitrophenol. The nitro group can be readily reduced to an amine, yielding aminophenyl mannopyranosides. researchgate.net The most common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. researchgate.net

p-Aminophenyl α-D-mannopyranoside is a versatile building block used, for example, to modify the surface of liposomes to enhance their uptake kinetics. The amino group provides a nucleophilic handle for further chemical derivatization.

Table of Synthetic Steps for Aminophenyl α-D-Mannopyranoside:

StepStarting MaterialReagentsProduct
1. GlycosylationPer-O-acetylated mannosep-Nitrophenol, Lewis acidp-Nitrophenyl per-O-acetyl-α-D-mannopyranoside
2. Deacetylationp-Nitrophenyl per-O-acetyl-α-D-mannopyranosideSodium methoxide (B1231860) in methanolp-Nitrophenyl α-D-mannopyranoside
3. Reductionp-Nitrophenyl α-D-mannopyranosideH₂, 10% Pd/C, Methanolp-Aminophenyl α-D-mannopyranoside researchgate.net
Isothiocyanatophenyl Conjugates

The isothiocyanate group is a valuable functional group for the covalent labeling of proteins and other biomolecules containing primary amine groups. 4-Isothiocyanatophenyl-α-D-mannopyranoside is a widely used reagent for preparing neoglycoproteins, which are synthetic glycoconjugates used to study carbohydrate-binding proteins (lectins). medchemexpress.comsigmaaldrich.com

The synthesis of this compound typically starts from the corresponding p-aminophenyl α-D-mannopyranoside. The amino group is converted to the isothiocyanate functionality by reaction with thiophosgene (B130339) or a related reagent. This derivative can then be directly used for conjugation reactions.

Synthetic Routes to this compound-Containing Oligosaccharides

The synthesis of oligosaccharides containing a Phenyl α-D-mannopyranoside unit is crucial for investigating the specificity of lectins and glycosyltransferases. These syntheses often employ p-nitrophenyl α-D-mannopyranoside as a key building block, where the phenyl group serves as an aglycone and the nitro group can be later converted to other functionalities.

For example, the synthesis of p-nitrophenyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside and p-nitrophenyl 6-O-α-D-mannopyranosyl-α-D-mannopyranoside has been reported. nih.govumich.edunih.gov These syntheses involve the condensation of a protected mannosyl donor, such as tetra-O-acetyl-α-D-mannopyranosyl bromide, with a suitably protected mannosyl acceptor. nih.gov The resulting disaccharide octaacetate is then fused with p-nitrophenol, followed by deacetylation to yield the final product. nih.gov

Similarly, 4-nitrophenyl O-α-D-mannopyranosyl-(1→6)-α-D-mannopyranoside has been synthesized by condensing 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide with 4-nitrophenyl 2,3-O-isopropylidine-α-D-mannopyranoside in the presence of mercuric cyanide, followed by deprotection. tandfonline.com The resulting nitrophenyl disaccharide can be reduced to the corresponding aminophenyl derivative, which can be further used for creating synthetic antigens. tandfonline.com These strategies allow for the construction of well-defined oligosaccharide structures with a functionalizable aglycone for further biological studies.

Enzymatic Synthesis and Biotransformations

The enzymatic synthesis of this compound and its derivatives offers a green and highly selective alternative to traditional chemical methods. This approach utilizes enzymes such as glycosyltransferases and glycosidases to catalyze the formation of glycosidic bonds with high stereospecificity and regioselectivity, often under mild reaction conditions. These enzymatic methods can overcome many of the challenges associated with chemical synthesis, such as the need for extensive protecting group strategies and the often harsh reaction conditions that can lead to undesired byproducts.

Glycosyltransferase-Mediated Syntheses of Mannopyranoside Linkages

Glycosyltransferases are a class of enzymes that catalyze the transfer of a monosaccharide moiety from an activated sugar donor, typically a nucleotide sugar, to an acceptor molecule. In the context of this compound synthesis, an α-mannosyltransferase would catalyze the transfer of a mannose unit from a donor like Guanosine Diphosphate-mannose (GDP-mannose) to a phenolic acceptor.

While the direct synthesis of this compound using a glycosyltransferase has not been extensively detailed in publicly available research, the substrate promiscuity of some glycosyltransferases suggests the feasibility of such a reaction. Glycosyltransferases are known to sometimes accept a range of acceptor molecules beyond their natural substrates. This promiscuity could potentially be exploited for the synthesis of aryl-mannosides. For instance, studies on mannosyltransferase activities in Euglena gracilis have demonstrated the use of fluorescently-tagged mannosides as acceptor substrates, indicating that the enzyme can recognize and glycosylate non-oligosaccharide structures.

A notable example of a mannosyltransferase is the initiation-specific alpha-1,6-mannosyltransferase, which is involved in the biosynthesis of N-glycans in yeast. This enzyme transfers a mannose residue from GDP-mannose to a lipid-linked oligosaccharide. While its natural acceptor is not a simple phenol, the catalytic mechanism provides a basis for exploring the potential of this and other mannosyltransferases for the synthesis of simpler aryl-mannosides. Further research and enzyme engineering efforts could lead to the development of mannosyltransferases with enhanced activity and specificity towards phenolic acceptors for the efficient synthesis of this compound and its derivatives.

Table 1: Examples of Glycosyltransferase-Mediated Mannosylation

Enzyme ClassDonor SubstrateAcceptor Substrate ExampleProduct LinkageReference
α-MannosyltransferaseGDP-mannoseFluorescent α-mannosideα-1,2 and α-1,3
Initiation-specific α-1,6-mannosyltransferaseGDP-mannoseLipid-linked oligosaccharideα-1,6

Glycosidase-Catalyzed Transglycosylation Reactions

Glycosidases are enzymes that typically catalyze the hydrolysis of glycosidic bonds. However, under certain conditions, the reverse reaction, known as transglycosylation, can be favored. In a transglycosylation reaction, the glycosidase transfers a glycosyl moiety from a donor substrate to an acceptor molecule other than water. This approach has been successfully employed for the synthesis of various glycosides, including aryl-mannosides.

The key to successful transglycosylation is to manipulate the reaction equilibrium to favor synthesis over hydrolysis. This can be achieved by using a high concentration of the acceptor, a low water content in the reaction medium, or by using an activated glycosyl donor that is a poor substrate for hydrolysis.

A significant advancement in this area is the development of "glycosynthases," which are mutant glycosidases. In these engineered enzymes, the catalytic nucleophile residue (typically a glutamate (B1630785) or aspartate) is mutated to a non-nucleophilic amino acid (e.g., alanine, glycine, or serine). This mutation renders the enzyme hydrolytically inactive, but it can still catalyze the transfer of a glycosyl moiety from an activated donor substrate, such as a glycosyl fluoride, to an acceptor. This method often leads to high yields of the desired glycoside with minimal hydrolytic side products.

For the synthesis of this compound and its derivatives, α-mannosidases and their corresponding glycosynthases are of particular interest. Research has shown that mutant α-glucosidases can exhibit improved transglycosylation activity towards phenolic hydroxyl groups. For example, a β-mannosynthase created from a mutant β-mannosidase has been shown to catalyze the formation of mannosides with various acceptors, including p-nitrophenyl-mannose (pNP-Man), with yields ranging from 70-99%. While p-nitrophenol is not identical to phenol, its structural similarity makes it a strong indicator for the feasibility of synthesizing this compound using a similar enzymatic approach.

Table 2: Examples of Glycosidase-Catalyzed Transglycosylation for Aryl-Mannoside Synthesis

Enzyme (Source/Mutant)Donor SubstrateAcceptor SubstrateProductYieldReference
β-Mannosynthase (from mutant β-mannosidase)α-Mannosyl fluoridep-Nitrophenyl-β-D-mannopyranosidep-Nitrophenyl-β-D-mannotrioside70-99%
α-Glucosidase Mutant (from Xanthomonas campestris)MaltoseEthyl vanillinEthyl vanillin-α-glucoside>50%

Structural Characterization and Conformational Analysis of Phenyl Alpha D Mannopyranoside

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. evitachem.com It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and their spatial relationships.

One-dimensional ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each hydrogen and carbon atom in Phenyl alpha-D-mannopyranoside. The ¹H NMR spectrum displays distinct signals for the protons of the mannose ring and the phenyl group. evitachem.com The anomeric proton (H-1) is particularly characteristic, typically appearing as a doublet at a downfield chemical shift due to its unique electronic environment, bonded to two oxygen atoms. The signals for the other sugar protons (H-2 to H-6) usually appear in a more crowded region of the spectrum, while the aromatic protons of the phenyl group are found further downfield.

Similarly, the ¹³C NMR spectrum shows distinct resonances for each of the 12 carbon atoms in the molecule. The anomeric carbon (C-1) is highly deshielded and appears at a chemical shift of around 100 ppm. The carbons of the phenyl ring resonate in the aromatic region (typically 115-160 ppm), while the remaining carbons of the mannose moiety are found in the aliphatic region (typically 60-80 ppm).

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. Actual values may vary depending on the solvent and experimental conditions.

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Mannose Ring
1~5.5 (d)~100.5
2~4.1 (dd)~71.0
3~3.9 (dd)~72.0
4~3.8 (t)~68.0
5~4.0 (m)~74.0
6a, 6b~3.7 (m)~62.0
Phenyl Group
1' (ipso)-~157.0
2'/6' (ortho)~7.1 (d)~117.0
3'/5' (meta)~7.3 (t)~130.0
4' (para)~7.0 (t)~122.0

To unambiguously assign all signals and confirm the molecular structure, various two-dimensional (2D) NMR experiments are utilized. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra show correlations between adjacent protons on the mannose ring (e.g., H-1 with H-2, H-2 with H-3, etc.), which allows for tracing the spin system of the entire sugar moiety. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is essential for assigning the carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically over 2-3 bonds) between protons and carbons. A key correlation for this molecule would be between the anomeric proton (H-1) and the ipso-carbon of the phenyl ring (C-1'), confirming the presence of the α-glycosidic bond.

NOESY (Nuclear Overhauser Effect Spectroscopy) and T-ROESY (Transverse Rotating-frame Overhauser Effect Spectroscopy): These techniques identify protons that are close to each other in space, regardless of whether they are connected through bonds. They are crucial for determining the stereochemistry and conformation of the molecule. For instance, a NOE between the anomeric proton (H-1) and the H-2 proton is characteristic of the alpha configuration in mannosides. nih.gov

The three-dimensional conformation of the pyranose ring and the orientation of the phenyl group are not static. NMR provides data to understand these dynamic properties.

J-Coupling Constants: The magnitude of the coupling constant (³J) between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the ³J(H,H) values for the protons around the mannose ring, its predominant chair conformation (typically the ⁴C₁ conformation for D-mannose) can be confirmed. d-nb.info

NOE-based Distances: The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the two protons. This relationship allows for the calculation of interproton distances. nih.gov These experimentally derived distance restraints can be used in computational molecular modeling to generate a refined 3D structure of the molecule in solution. doi.org For instance, NOEs between the ortho-protons of the phenyl ring and specific protons on the mannose ring (like H-1 or H-2) can define the preferred orientation (torsional angles) of the aglycone relative to the sugar.

Chemical Shift Perturbation (CSP), also known as chemical shift mapping, is a widely used NMR technique to study the binding of a ligand, such as this compound, to a target protein. researchgate.netnih.gov The method involves acquiring a 2D NMR spectrum (typically a ¹H-¹⁵N HSQC spectrum) of an isotopically labeled protein and then titrating in the unlabeled ligand.

Upon binding, the chemical environment of the amino acid residues at the protein's binding site changes, causing shifts in the positions of their corresponding peaks in the HSQC spectrum. nih.gov By monitoring which peaks move, researchers can map the ligand-binding interface on the protein's surface. unl.edu The magnitude of the chemical shift changes can also be used to calculate the dissociation constant (Kd), a measure of binding affinity. researchgate.netnih.gov This technique is invaluable for understanding how this compound is recognized by specific proteins, such as lectins.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns.

For this compound (C₁₂H₁₆O₆), the calculated monoisotopic mass is 256.0947 g/mol . nih.gov In a typical mass spectrum, this would be observed as a molecular ion peak, for example, [M+H]⁺ at m/z 257.0947 or [M+Na]⁺ at m/z 279.0766.

Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation of glycosides is often characterized by the cleavage of the glycosidic bond. For this compound, the primary fragmentation pathway would involve the cleavage of the C1-O bond, leading to two major fragment ions:

A fragment corresponding to the phenyl aglycone (phenoxy ion or phenol).

A fragment corresponding to the oxonium ion of the mannose sugar.

This characteristic fragmentation provides unambiguous evidence for the identity of both the sugar and the aglycone components of the molecule. mdpi.com Further fragmentation of the mannose oxonium ion can occur through successive losses of water molecules and other small neutral fragments. mdpi.com

Infrared (IR) Ion-Depletion Spectroscopy for Gas-Phase Complexes

Infrared (IR) spectroscopy is a powerful tool for the structural determination of molecules under isolated, gas-phase conditions, providing detailed insights into three-dimensional structures and intermolecular interactions through diagnostic vibrational modes. For complex biomolecules that cannot be easily studied by direct absorption spectroscopy due to low number densities, action spectroscopy methods like IR Ion-Depletion are employed.

This technique, often combined with mass spectrometry, allows for conformer-specific analysis. In a typical IR-UV ion-dip spectroscopy experiment, a molecule is first excited by a tunable IR laser. If the IR frequency is resonant with a vibrational mode of the molecule, the molecule absorbs the energy. A subsequent UV laser pulse, tuned to electronically excite and ionize a specific conformer, is then applied. The absorption of IR radiation inhibits the ionization process, leading to a "dip" or decrease in the ion signal. Plotting this ion signal depletion as a function of the IR wavelength generates a vibrational spectrum specific to that conformer.

The presence of the phenyl ring in this compound serves as a necessary chromophore for this UV-based detection method, making it an ideal candidate for such gas-phase conformational studies. This approach allows for the investigation of the intrinsic properties of the molecule and its complexes, free from solvent effects, which is crucial for benchmarking quantum chemical calculations.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in revealing the structural details of this compound derivatives and their interactions with protein targets.

Crystal Structure Analysis of this compound Derivatives

The crystal structure of derivatives of this compound provides critical data on bond lengths, angles, and the conformation of the pyranose ring. One such derivative, 4'-nitrophenyl-alpha-D-mannopyranoside, has been studied in complex with the lectin Concanavalin A. In this study, the derivative was crystallized in the space group P2(1)2(1)2. The presence of the nitrophenyl aglycone (the non-sugar portion) was crucial in determining the exact orientation of the mannoside within its binding pocket.

Co-crystal Structures of this compound Ligand-Protein Complexes

The co-crystallization of mannoside derivatives with proteins, particularly lectins, offers a detailed view of the molecular recognition process. The structure of 4'-nitrophenyl-alpha-D-mannopyranoside complexed with Concanavalin A has been solved, revealing the specific interactions that govern binding.

The quality of a crystal structure is conveyed through its resolution and refinement statistics. For the complex of Concanavalin A with 4'-nitrophenyl-alpha-D-mannopyranoside, X-ray diffraction intensities were collected to a resolution of 2.75 Å. The structure was solved by molecular replacement and refined using simulated annealing methods, resulting in a crystallographic R-factor of 0.185 and a free-R-factor of 0.260. These statistics indicate a well-refined and reliable molecular model.

ParameterValue
ComplexConcanavalin A with 4'-nitrophenyl-alpha-D-mannopyranoside
Resolution2.75 Å
Space GroupP2(1)2(1)2
R-factor0.185
Free R-factor0.260

Hydrogen bonds are paramount in the specific binding of carbohydrates to proteins. In the Concanavalin A complex, the saccharide is anchored in the binding site through an extensive hydrogen-bonding network. The analysis of this network showed only minor differences compared to the previously reported structure with methyl-alpha-D-mannopyranoside. The interactions involve the hydroxyl groups of the mannose ring and the amino acid residues of the protein's binding site. Furthermore, the aglycone portion of the molecule is involved in significant interactions between protein tetramers in the crystal lattice, highlighting the influence of the phenyl group on crystal packing.

Computational Approaches for Structural and Conformational Insights

Alongside experimental methods, computational chemistry provides powerful tools for exploring the structural and conformational landscape of molecules like this compound. These approaches can predict stable conformations, analyze interactions, and rationalize experimental findings.

Computational studies have been used to demonstrate the distinct structural characteristics of the alpha-D-mannopyranoside conformation. Techniques such as ligand-based virtual screening, structure-based ligand docking, and principal component analysis (PCA) are employed to evaluate inhibitory impacts on protein targets, such as the FimH lectin from Escherichia coli. Such analyses have shown that the alpha-D-mannopyranoside conformation has a highly effective inhibitory profile. Molecular dynamics simulations further allow for the study of the stability and binding patterns of the molecule within a dynamic environment. These computational investigations, often supported by spectroscopic data from techniques like NMR, are crucial for understanding the molecular basis of recognition and for the rational design of new derivatives.

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide profound insights into the structural and electronic properties of molecules at the atomic level. These computational approaches are essential for understanding the intrinsic characteristics of this compound, complementing experimental data by providing a detailed picture of its geometry, electronic structure, and energetic preferences.

Geometrical optimization is a fundamental step in computational chemistry, aiming to find the minimum energy structure of a molecule. For this compound, methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly employed to predict its most stable three-dimensional arrangement. materialsciencejournal.org This process calculates bond lengths, bond angles, and dihedral angles that correspond to a stationary point on the potential energy surface. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. bu.edu

Once the geometry is optimized, the electronic structure can be analyzed. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial descriptor of molecular reactivity and stability. researchgate.netnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net These calculations are vital for predicting sites of electrophilic and nucleophilic attack and understanding potential chemical interactions.

Table 1: Key Quantum Chemical Descriptors from DFT Calculations This table is illustrative, showing typical parameters obtained from DFT analysis.

ParameterSymbolSignificance
HOMO EnergyEHOMOCorrelates with the ability to donate electrons (ionization potential).
LUMO EnergyELUMOCorrelates with the ability to accept electrons (electron affinity).
Energy GapΔEIndicates chemical reactivity and kinetic stability (ΔE = ELUMO - EHOMO).
Chemical HardnessηMeasures resistance to change in electron distribution (η = ΔE / 2).
ElectronegativityχDescribes the power to attract electrons (χ = -(EHOMO + ELUMO) / 2).

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational energy landscape. This landscape can be thought of as a multi-funnel surface where different regions correspond to distinct stable or metastable conformations. rsc.org Key sources of conformational flexibility include the rotation of the phenyl group around the C1-O1 glycosidic bond, the orientation of the hydroxymethyl group (-CH₂OH), and the arrangement of the ring hydroxyl groups. nih.gov

Computational studies on analogous molecules like phenyl β-D-glucopyranoside have shown that the phenyl group can adopt several torsional conformations, often labeled G+ (gauche, ~60°), G- (gauche, ~-60°), or T (trans, ~180°) based on the C2–C1–O1–C(phenyl) dihedral angle. nih.gov Similarly, the hydroxymethyl group at C5 can exist in G+, G-, or T rotamers. The interplay of these rotations, combined with the network of intramolecular hydrogen bonds, results in numerous possible conformers with distinct energies. nih.gov

Quantum chemical calculations can map this landscape by systematically exploring different starting geometries and identifying all low-energy minima. nih.gov The relative free energies of these conformers determine their population at a given temperature, providing a detailed understanding of the molecule's preferred shapes in the gas phase or in solution.

Vibrational spectroscopy is a powerful probe of molecular structure and bonding. The frequencies of molecular vibrations are sensitive to the masses of the constituent atoms. Isotopic substitution, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H), alters the reduced mass of the vibrating groups, leading to predictable shifts in the vibrational spectrum. libretexts.org This isotopic effect is a valuable tool for assigning specific vibrational modes and studying vibrational coupling. ethz.ch

When two vibrational modes are coupled, their energies and intensities are altered. Isotopic substitution can modify these couplings. For instance, in a system with hydrogen bonds, the stretching vibration of a donor O-H group can couple with other modes in the molecule. Deuteration decouples this interaction due to the significant frequency shift of the O-D stretch, providing a clear signature of the original coupling. libretexts.org

In the context of this compound, especially when interacting with solvent molecules like water, this technique can elucidate the intricate network of intra- and intermolecular hydrogen bonds. nih.gov By comparing the spectra of the molecule hydrated with H₂O versus D₂O, researchers can identify couplings between the sugar's vibrational modes and those of the water molecule, revealing specific details about the hydration shell and its influence on the carbohydrate's structure. nih.gov

Molecular Mechanics and Force Field Development for Carbohydrate Systems

While quantum chemical calculations are highly accurate, they are computationally expensive and generally limited to single molecules or small clusters. To study larger systems or longer timescales, such as the behavior of this compound in solution, molecular mechanics (MM) methods are used. The accuracy of MM simulations depends entirely on the quality of the underlying force field—a set of parameters and potential energy functions that describe the interactions between atoms.

Developing robust force fields for carbohydrates presents unique challenges. nih.gov These molecules possess a high number of chiral centers, leading to complex stereochemistry. Their numerous polar hydroxyl groups result in intricate electrostatic landscapes and extensive hydrogen bonding networks. nih.gov Furthermore, electronic phenomena like the anomeric and exo-anomeric effects, which influence the geometry around the glycosidic linkage, must be accurately parameterized to reproduce experimental conformational preferences. nih.gov

Several specialized carbohydrate force fields have been developed, often as extensions of general biomolecular force fields like AMBER, CHARMM, and GROMOS. Notable examples include:

GLYCAM: A parameter set developed specifically for carbohydrates within the AMBER framework, known for its careful treatment of torsional potentials around glycosidic linkages. acs.org

CHARMM36: This force field includes refined parameters for a wide variety of carbohydrates, demonstrating good performance in reproducing both crystal and solution properties. researchgate.net

A critical aspect of parameterization is the treatment of 1-4 non-bonded interactions, which significantly influences the rotational energy barrier around the glycosidic bond (the ψ-angle). maynoothuniversity.ie The choice of atomic partial charges is also crucial for accurately modeling the subtle variations in electrostatic potential between different stereoisomers, such as mannose and glucose. nih.gov Ongoing research focuses on improving these force fields, including the incorporation of polarization effects, to enhance the accuracy of simulations. researchgate.net

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Molecular dynamics (MD) simulations use a force field to compute the forces on atoms and solve Newton's equations of motion, generating a trajectory that describes the positions and velocities of atoms over time. This allows for the exploration of the dynamic conformational behavior of this compound in a simulated environment, such as in explicit water solvent.

The trajectory from an MD simulation is a rich source of information about molecular dynamics. Two key properties that can be extracted are rotational correlation times and dihedral angle distributions.

Dihedral Angle Analysis: The flexibility of this compound is largely defined by the rotation around its key single bonds. By monitoring the values of important dihedral angles (e.g., φ and ψ of the glycosidic linkage, ω of the exocyclic hydroxymethyl group) throughout the simulation, one can generate probability distributions. bu.eduresearchgate.net These distributions reveal the most populated conformational states and the energy barriers between them, providing a dynamic view of the conformational landscape that complements the static picture from quantum calculations. researchgate.net

Table 2: Dynamic Properties from MD Trajectory Analysis

Analyzed PropertyInformation GainedMethodology
Dihedral Angle Time SeriesIdentifies preferred conformations and transitions between them.Plotting the value of a specific dihedral angle (e.g., C2-C1-O1-Cphenyl) over simulation time.
Dihedral Angle DistributionShows the probability of finding a specific conformation.Creating a histogram of the dihedral angle values sampled during the simulation.
Rotational Correlation FunctionDescribes the timescale of molecular reorientation (tumbling).Calculating the autocorrelation of intramolecular vectors (e.g., C-H bonds) from the trajectory.
Rotational Correlation Time (τc)A quantitative measure of how fast the molecule tumbles in solution.Fitting the decay of the rotational correlation function to an exponential model.

Molecular Interactions and Biochemical Activity of Phenyl Alpha D Mannopyranoside

Enzyme Substrate Specificity and Kinetic Studies

The enzymatic processing of Phenyl alpha-D-mannopyranoside is a key area of its biochemical investigation, providing insights into the function of various glycoside hydrolases.

Hydrolysis Kinetics with Alpha-Mannosidases (K_M, V_max, V_max/K_M)

Alpha-mannosidases are enzymes that catalyze the hydrolysis of alpha-D-mannosidic linkages in oligosaccharides and glycoconjugates. While specific kinetic data for the hydrolysis of this compound is not extensively reported, studies on the closely related substrate, p-nitrothis compound, offer valuable insights into the kinetic parameters of this class of enzymes. For instance, alpha-D-mannosidase isolated from human kidney exhibits a Michaelis constant (K_M) of 1 x 10⁻³ M for p-nitrophenyl alpha-D-mannoside, indicating the substrate concentration at which the reaction rate is half of the maximum velocity (V_max) nih.gov.

Table 1: Kinetic Parameters of Human Kidney α-D-Mannosidase with p-Nitrophenyl α-D-mannoside

Kinetic ParameterValue
K_M1 x 10⁻³ M

Data sourced from a study on human kidney α-D-mannosidase, which utilized p-nitrophenyl α-D-mannoside as the substrate.

The catalytic activity of alpha-mannosidases is highly dependent on pH and temperature. The alpha-D-mannosidase from human kidney displays an optimal pH of 4.5 for its activity nih.gov. Similarly, the specific activity of Jack bean alpha-mannosidase is typically assayed at pH 5.0 and a temperature of 37°C, using p-nitrophenyl-α-D-mannoside as the substrate ludger.com. These acidic pH optima are characteristic of lysosomal enzymes.

Activity Profiling with Glycosidases and Glycosyltransferases

This compound and its derivatives are widely used as chromogenic or fluorogenic substrates to profile the activity of various glycosidases. The enzymatic cleavage of the glycosidic bond releases the phenyl or a substituted phenyl group, which can be detected spectrophotometrically or fluorometrically, providing a measure of enzyme activity. However, detailed profiling of this compound's activity across a broad range of different glycosidases and glycosyltransferases is not extensively documented in the available literature. It has been shown that p-nitrophenyl alpha-D-glucopyranoside can act as a substrate for glucansucrases, indicating that aryl glycosides can be recognized by certain glycosyltransferases nih.gov.

Enzyme Inhibition Mechanisms and Inhibitor Binding Studies

Currently, there is a lack of specific research detailing this compound's role as an enzyme inhibitor or its use in inhibitor binding studies. Research in this area tends to focus on the development of mannoside derivatives with enhanced inhibitory properties against specific enzymes.

Lectin and Carbohydrate-Binding Protein Recognition Mechanisms

This compound and its derivatives are instrumental in elucidating the recognition mechanisms of lectins, a class of proteins that bind specifically to carbohydrates. The interaction of these mannosides with lectins like Concanavalin A and the bacterial adhesin FimH has been a subject of considerable study.

The binding of aryl α-D-mannosides to FimH, a lectin found on the surface of uropathogenic Escherichia coli, is a critical step in bacterial adhesion to host cells. The mannose moiety of the ligand forms hydrogen bonds with a network of polar amino acid residues in the FimH binding pocket. The phenyl group of the aglycone engages in hydrophobic interactions with a region of the binding site known as the "tyrosine gate," which is formed by two tyrosine residues rsc.orgnih.gov. This additional hydrophobic interaction significantly enhances the binding affinity compared to mannose or simple alkyl mannosides rsc.org. The affinity of various biphenyl (B1667301) α-D-mannosides for FimH has been quantified, with IC50 values in the nanomolar to micromolar range, demonstrating the importance of the aromatic aglycone in high-affinity binding nih.gov.

Table 2: Inhibitory Potential of Selected Aryl α-D-Mannosides against FimH

CompoundIC50 (µM)
D-Mannose560
Methyl α-D-mannopyranoside450
Heptyl α-D-mannopyranoside~0.005
Branched α-D-mannopyranoside (Compound 13c)0.058

Data sourced from studies on FimH antagonists, illustrating the increased potency with hydrophobic aglycones. rsc.org

Similarly, the binding of 4'-nitrophenyl-alpha-D-mannopyranoside to the plant lectin Concanavalin A has been studied in detail. X-ray crystallography has revealed that the mannose residue binds to the specific saccharide-binding site on the lectin, while the nitrophenyl group can participate in hydrophobic interactions within the binding pocket and with adjacent protein molecules in the crystal lattice nih.gov. The fundamental binding interactions for the mannose portion are conserved, involving hydrogen bonds and coordination with metal ions within the lectin's binding site wikipedia.org.

Interactions with FimH Lectin (Uropathogenic Escherichia coli Adhesin)

The FimH adhesin is a lectin located at the tip of type 1 pili of uropathogenic Escherichia coli (UPEC), which plays a crucial role in the bacteria's ability to adhere to and infect urothelial cells. rsc.org By binding to mannosylated glycoproteins on the surface of these host cells, FimH facilitates bacterial colonization and the subsequent development of urinary tract infections. nih.gov Consequently, molecules that can block this interaction, such as this compound, are of significant therapeutic interest.

The binding of α-D-mannose and its derivatives to FimH is a well-characterized interaction. The affinity of the natural monosaccharide, D-mannose, and the simple derivative, methyl α-D-mannopyranoside, for FimH has been quantified, providing a baseline for assessing the potency of other mannosides. D-mannose and methyl α-D-mannopyranoside exhibit dissociation constants (Kd) of 2.3 µM and 2.2 µM, respectively. rsc.org Their inhibitory concentrations (IC50) in yeast agglutination assays are 0.56 mM and 0.45 mM, respectively. rsc.org

Aromatic α-D-mannopyranosides, including this compound, have demonstrated significantly enhanced binding affinity and antagonistic activity compared to their aliphatic counterparts. This increased potency is attributed to favorable interactions between the aromatic aglycone (the phenyl group) and a hydrophobic region at the entrance of the FimH binding site. rsc.org While specific IC50 values for the unsubstituted this compound are not always detailed in comparative studies, the class of aromatic α-D-mannopyranosides consistently shows nanomolar to low micromolar inhibitory activities, representing a substantial improvement over the millimolar activity of D-mannose. rsc.org

CompoundDissociation Constant (Kd)IC50 (Yeast Agglutination)
D-Mannose2.3 µM0.56 mM
Methyl α-D-mannopyranoside2.2 µM0.45 mM

This table presents the binding affinities of D-mannose and methyl α-D-mannopyranoside to the FimH lectin, providing a reference for the potency of mannoside inhibitors.

The crystal structure of FimH in complex with various mannosides has revealed the structural basis for its high affinity and specificity. A key feature of the FimH binding site is the "tyrosine gate," formed by two tyrosine residues, Tyr48 and Tyr137. rsc.org This gate is located at the entrance to the mannose-binding pocket and plays a crucial role in the recognition of mannosides with hydrophobic aglycones.

When this compound binds to FimH, the mannose moiety occupies the deep polar pocket, forming a network of hydrogen bonds. The phenyl group of the aglycone then extends into the tyrosine gate, where it engages in hydrophobic and aromatic stacking interactions with the tyrosine residues. pdbj.org These interactions with the tyrosine gate are a primary reason for the enhanced affinity of aromatic mannosides compared to simple alkyl mannosides. rsc.org The conformational flexibility of this gate allows it to accommodate a variety of aromatic and hydrophobic substituents, making it a key target for the design of potent FimH antagonists. pdbj.org

The binding of this compound to FimH is a multifaceted process involving a combination of hydrogen bonding and hydrophobic interactions. The mannose portion of the molecule is anchored within a highly specific, polar binding pocket through an extensive network of hydrogen bonds with amino acid residues such as Asp54, Gln133, Asn135, and Asp140. nih.gov

The phenyl aglycone, on the other hand, contributes significantly to the binding affinity through hydrophobic interactions. As the phenyl group passes through the tyrosine gate, it establishes van der Waals contacts and potential π-π stacking interactions with the aromatic rings of Tyr48 and Tyr137. rsc.orgpdbj.org Additionally, the aglycone can interact with other hydrophobic residues at the periphery of the binding site, including Phe142 and Ile13. rsc.org These hydrophobic interactions compensate for the entropic penalty of fixing the ligand in the binding site, leading to a more favorable free energy of binding. rsc.org

Binding Specificity with Concanavalin A (Con A)

Concanavalin A (Con A) is a lectin originally isolated from the jack bean (Canavalia ensiformis) that exhibits a well-defined binding specificity for α-D-mannosyl and α-D-glucosyl residues. wikipedia.orgbangslabs.com The binding site of Con A is complementary to the stereochemistry of α-D-mannopyranosides, with unmodified hydroxyl groups at the C-3, C-4, and C-6 positions being crucial for recognition. bangslabs.com

This compound is recognized by and binds to Concanavalin A. The interaction is driven by the specific recognition of the mannose ring, while the phenyl group can engage in hydrophobic interactions with nonpolar regions of the binding site. nih.gov Studies using derivatives such as 4-nitrophenyl α-D-mannopyranoside have been instrumental in modeling the binding of aromatic mannosides to Con A, suggesting that hydrophobic and van der Waals interactions, in addition to hydrogen bonds, stabilize the complex. nih.gov The binding of this compound to Con A can be inhibited by simple mannosides like methyl α-D-mannopyranoside, confirming the specificity of the interaction for the mannose moiety. nih.gov

Recognition by Other Mannose-Binding Proteins and Receptors (Non-Human)

Beyond FimH and Concanavalin A, this compound and its derivatives are recognized by a variety of other non-human mannose-binding proteins. These include:

DC-SIGN (Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin): Although often studied in the context of human immunology, DC-SIGN has homologs in other species and is a C-type lectin that recognizes high-mannose oligosaccharides. researchgate.net While the primary ligands are complex glycans, monovalent mannosides, including those with aromatic aglycones, can act as competitive inhibitors of DC-SIGN binding. nih.gov

Pea Lectin (Pisum sativum Agglutinin, PSA): This lectin, similar to Concanavalin A, belongs to the legume lectin family and exhibits specificity for α-D-mannosyl residues. This compound derivatives have been used in studies to probe the binding site of pea lectin, demonstrating the importance of the aromatic aglycone in modulating binding affinity. nih.gov

Lectins from the Amaryllidaceae family: Lectins such as those from snowdrop (Galanthus nivalis, GNA), daffodil (Narcissus pseudonarcissus, NPA), and amaryllis (Hippeastrum hybrid, HHA) are known for their high specificity for mannose. umich.edu These lectins can distinguish subtle differences in mannoside structures, and the binding of this compound would be governed by the specific architecture of their carbohydrate recognition domains. umich.edu

Computational Modeling of Molecular Interactions

Computational modeling has become an indispensable tool for understanding the molecular interactions of this compound with its protein targets at an atomic level of detail. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations have provided valuable insights into the binding modes and energetics of these interactions. mdpi.com

For the FimH-mannoside interaction, molecular docking studies have been extensively used to predict the binding poses of this compound and its derivatives within the FimH binding pocket. These studies have successfully predicted the orientation of the mannose moiety in the polar pocket and the engagement of the phenyl aglycone with the tyrosine gate. researchgate.net

Molecular dynamics simulations have further elucidated the dynamic nature of this interaction. mdpi.com These simulations have shown how the tyrosine gate can flexibly adapt to accommodate the phenyl group and have highlighted the importance of water molecules in mediating hydrogen bond networks within the binding site. By calculating the free energy of binding, MD simulations can help to rationalize the observed binding affinities of different mannoside derivatives and guide the design of more potent FimH antagonists. mdpi.com

Similar computational approaches have been applied to study the binding of aromatic mannosides to other lectins, such as Concanavalin A. nih.gov These models have been crucial in interpreting experimental data from techniques like NMR and X-ray crystallography and in building a comprehensive picture of the structural and energetic factors that govern the recognition of this compound by mannose-binding proteins.

Molecular Docking for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking is employed to understand how it interacts with the binding sites of proteins, particularly lectins, which are carbohydrate-binding proteins.

Prediction of Binding Poses and Orientations

Molecular docking simulations predict the binding pose of this compound by placing the ligand within the active site of a target protein and sampling different orientations and conformations. For mannoside-binding proteins like the bacterial adhesin FimH, these simulations reveal a consistent binding pattern. The mannose portion of the molecule is typically buried deep within a well-defined, tight binding pocket, where it establishes a network of crucial hydrogen bonds. rsc.org This interaction is highly specific; for instance, monosaccharides with a different configuration of the hydroxyl group at position 2, such as glucose, show negligible affinity for FimH. rsc.org

The phenyl group (the aglycone portion) extends from the mannose-binding pocket and engages in additional interactions at the periphery of the main carbohydrate-binding site. mdpi.com In FimH, this region includes a feature known as the "tyrosine gate," formed by the residues Tyr48 and Tyr137. rsc.org Docking studies of similar aromatic mannosides predict that the phenyl ring can adopt one of two principal binding modes, often referred to as "in-docking" and "out-docking," which describe its orientation relative to this gate. rsc.org The phenyl moiety can also interact with another lipophilic region of the protein, which may involve residues such as Phe142 and Ile13. rsc.org This dual interaction—hydrogen bonding by the mannose ring and hydrophobic interactions by the phenyl group—is key to its binding mode.

Scoring Functions and Binding Affinity Estimation

After generating potential binding poses, docking programs use scoring functions to evaluate the fitness of each pose. frontiersin.org These functions are mathematical models used to approximate the binding free energy of the protein-ligand complex. nih.gov A lower score typically indicates a more favorable binding interaction. Empirical scoring functions, which are widely used, calculate the binding energy by summing the contributions of various intermolecular interactions such as hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation effects. researchgate.net

The goal of a scoring function is to accurately rank different poses and predict the binding affinity, often expressed in kcal/mol. nih.gov While specific docking scores for this compound are not detailed in the available research, studies on closely related cinnamoyl-substituted mannopyranosides docked against the H5N1 influenza A virus protein reported high binding affinities with scores of -7.0 and -7.2 kcal/mol. nih.gov These values provide an example of the favorable binding energies that can be achieved by mannoside derivatives. The performance of scoring functions is critical for the success of structure-based virtual screening campaigns, where they are used to distinguish between active and inactive compounds. researchgate.net

ParameterDescriptionExample Value (Illustrative)
Binding AffinityAn estimation of the binding free energy between the ligand and protein.-7.0 kcal/mol
Hydrogen BondsNumber of predicted hydrogen bonds between the mannose moiety and the protein.4
Interacting ResiduesKey amino acids in the binding site involved in the interaction.Tyr48, Tyr137, Phe142

Molecular Dynamics Simulations to Elucidate Interaction Dynamics and Stability

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer insights into the dynamic nature of the protein-ligand complex over time. These simulations model the movements of atoms in the complex, providing a more detailed understanding of its stability and the key interactions that maintain binding.

Analysis of Protein-Ligand Complex Stability (RMSD, RMSF)

The stability of the this compound-protein complex during an MD simulation is commonly assessed using two key metrics: the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). nih.gov

The RMSD measures the average displacement of all atoms in the complex at a specific time point relative to a reference structure (usually the initial docked pose). nih.gov A plot of RMSD over time is used to determine if the simulation has reached equilibrium. A stable complex is indicated when the RMSD value reaches a plateau and fluctuates around a constant value, suggesting that the ligand remains bound in a stable conformation. nih.gov

The RMSF is calculated for individual amino acid residues or parts of the ligand. It measures the fluctuation of each residue from its average position throughout the simulation. nih.gov High RMSF values indicate regions of high flexibility, while low values signify stable regions. This analysis can reveal which parts of the protein and ligand are rigid and which are more mobile during the binding interaction. For example, in studies of related mannopyranoside derivatives, MD simulations have been used to confirm a stable conformation and binding pattern within the protein's active site over simulation times as long as 100 nanoseconds. nih.gov

MetricDescriptionIndication of Stability
RMSD (Root Mean Square Deviation)Measures the average deviation of the complex from a reference structure over time.The plot reaches a plateau, indicating the system is equilibrated and the complex is stable.
RMSF (Root Mean Square Fluctuation)Measures the flexibility of individual amino acid residues.Low fluctuation values in the binding site residues indicate a stable binding interaction.
Identification of Key Interacting Residues and Water Mediated Interactions

MD simulations allow for a detailed analysis of the non-covalent interactions that stabilize the protein-ligand complex. By analyzing the simulation trajectory, researchers can identify the specific amino acid residues that form persistent hydrogen bonds and hydrophobic contacts with this compound.

Free Energy Calculations of Ligand Binding (e.g., MM/PBSA, MM/GBSA)

To obtain a more accurate estimation of binding affinity than is possible with docking scores alone, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used. nih.gov These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex with continuum solvation models. ambermd.org

The binding free energy (ΔG_bind) is calculated by taking the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand. ambermd.org The calculation is typically broken down into several components:

ΔE_MM (Molecular Mechanics Energy): This term includes the internal energies from bonds, angles, and dihedrals, as well as the van der Waals (ΔE_vdw) and electrostatic (ΔE_elec) interaction energies.

ΔG_solv (Solvation Free Energy): This represents the energy change associated with transferring the molecules from a vacuum to a solvent. It is composed of two parts:

ΔG_pol (Polar Solvation Energy): The energy required to polarize the solvent. It is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model. nih.gov

ΔG_nonpol (Non-polar Solvation Energy): This term accounts for the hydrophobic effect and is typically estimated based on the solvent-accessible surface area (SASA). nih.gov

-TΔS (Entropic Contribution): This term accounts for the change in conformational entropy upon ligand binding. It is computationally demanding to calculate and is sometimes omitted when comparing similar ligands. ambermd.org

These calculations are performed on a series of snapshots taken from an MD simulation trajectory to average out thermal fluctuations. The resulting ΔG_bind provides a robust estimate of the binding affinity, which can be used to rank different ligands or validate docking results. frontiersin.org

Illustrative MM/PBSA Binding Free Energy Calculation
Energy ComponentDescriptionExample Value (kcal/mol)
ΔE_vdw (van der Waals)Favorable interactions from atomic packing.-35.5
ΔE_elec (Electrostatic)Favorable interactions between opposite charges.-20.0
ΔG_pol (Polar Solvation)Unfavorable energy of desolvating polar groups.+32.0
ΔG_nonpol (Non-polar Solvation)Favorable energy from the hydrophobic effect.-4.5
ΔG_bind (Total Binding Free Energy)Sum of all components (ΔE_MM + ΔG_solv).-28.0

Role in Biological Systems and Pathways Non Human Context

Microbial Host-Pathogen Interactions

Phenyl alpha-D-mannopyranoside and its derivatives play a crucial role in mediating the interactions between microbes and host cells, primarily by disrupting the initial stages of infection, such as adhesion and biofilm formation.

The primary mechanism by which this compound influences bacterial pathogenesis is through the antagonism of bacterial adhesins, particularly FimH in uropathogenic Escherichia coli (UPEC). FimH is a protein located at the tip of type 1 pili, which are filamentous structures on the bacterial surface. nih.gov This adhesin specifically recognizes and binds to mannosylated glycoproteins on the surface of host cells, such as the urothelial cells lining the bladder. nih.govnih.gov This binding is a critical first step for colonization, invasion, and the subsequent formation of biofilms, which are key virulence factors in urinary tract infections (UTIs). nih.gov

This compound acts as a competitive inhibitor, mimicking the natural mannose-containing receptors on host cells. By binding to the mannose-binding pocket of FimH, it physically blocks the adhesin from attaching to the host urothelium. nih.gov This anti-adhesive strategy is an appealing alternative to traditional antibiotics because it aims to prevent infection without killing the bacteria, thereby potentially reducing the selective pressure for antibiotic resistance. nih.govnih.gov

Research into the structure-activity relationship of FimH antagonists has led to the development of various derivatives of this compound with enhanced affinity. The addition of hydrophobic groups, such as biphenyl (B1667301) moieties, to the phenyl ring can lead to significantly more potent inhibitors. nih.govresearchgate.net These hydrophobic extensions interact favorably with a region of the FimH binding site known as the "tyrosine gate," creating a more stable and high-affinity interaction. nih.gov Studies have demonstrated that optimized biaryl mannosides can display low nanomolar binding affinity for FimH. nih.gov The result is a powerful anti-adhesion effect that prevents the initial attachment required for biofilm formation and infection. nih.govnih.gov

Table 1: Research Findings on Mannoside Derivatives as FimH Antagonists

Compound Type Key Finding Mechanism of Action Reference
Biphenyl α-D-mannopyranosides Exhibit low nanomolar binding affinity for FimH. Enhanced interaction with the hydrophobic "tyrosine gate" in the FimH binding pocket. nih.govnih.gov
C-linked Glycomimetics Show improved hydrolytic stability and sub-nanomolar affinity. Stable anomeric linkage provides resistance to enzymatic degradation while maintaining binding. nih.gov

| Surface-Immobilized Mannosides | Promote the formation of stable, high-coverage biofilms of non-pathogenic E. coli. | The benign biofilm physically prevents colonization by pathogenic bacteria like Enterococcus faecalis. | nih.gov |

The role of this compound in preventing viral entry is less direct and well-defined than its role in bacterial adhesion. The entry of Human Immunodeficiency Virus (HIV) into host cells is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the host cell surface. nih.gov While gp120 is a heavily glycosylated protein with numerous mannose residues, direct evidence from the reviewed literature specifically implicating this compound as an inhibitor of the gp120-CD4 interaction is not established.

However, related mannosides are utilized in virology research. For instance, methyl-α-d-mannopyranoside has been used in laboratory settings to elute purified gp120 from columns, indicating a binding interaction that can be leveraged for biochemical separations. nih.gov Furthermore, studies on other glycosides have shown that modifications to the carbohydrate and aglycone moieties can confer antiviral activity against viruses like influenza and Herpes simplex virus. nih.gov While derivatives of methyl α-d-mannopyranoside have been investigated for their potential against the H5N1 influenza A virus, this research does not extend to this compound and HIV. nih.gov

A key feature of this compound and its related FimH antagonists is that their primary mechanism of action is on pathogenicity, not microbial viability. Research has shown that selected mannoside constructs are effective at decreasing bacterial adhesion to human bladder epithelial cells without affecting bacterial growth or cell viability. nih.gov This approach disarms the pathogen rather than killing it.

The native mannopyranoside molecule itself often exhibits no direct antimicrobial activity against pathogenic bacteria. nih.gov Its efficacy comes from structural modifications, such as the addition of specific acyl groups, which can enhance activity against certain fungal strains. nih.gov The primary effect remains the disruption of virulence mechanisms, specifically the adhesion to host surfaces, which is a precursor to more severe infections and biofilm development. nih.gov

Plant Glycobiology and Secondary Metabolism

Based on a review of the available scientific literature, there is no significant information detailing the specific role or natural occurrence of this compound within the context of plant glycobiology or secondary metabolism.

Cellular Recognition Mechanisms (Non-Human Cell Lines and Organisms)

This compound and its analogs serve as important tools for studying cellular recognition processes, particularly those mediated by carbohydrate-binding proteins on the cell surface.

Research using non-human cell lines has demonstrated the presence of enzymes on the cell surface that recognize and process mannosides. Specifically, studies on hamster embryo (NIL) fibroblasts have identified an α-mannosidase activity on the exterior of the cell membrane. This enzyme is capable of hydrolyzing substrates like p-nitrophenyl-α-D-mannoside, a compound structurally similar to this compound.

The presence of this cell-surface α-mannosidase is linked to cell adhesion and recognition. The enzyme appears to mediate the attachment of fibroblasts to surfaces coated with high-mannose-type glycoproteins, such as ovalbumin. This interaction is specific, as the adhesion-mediating activity is greatly reduced when the ovalbumin is first treated with α-mannosidase to remove the terminal mannose residues. This suggests a model where cell-surface glycosidases can act as receptors, mediating cell-to-cell or cell-to-matrix adhesion by binding to their specific carbohydrate substrates on opposing surfaces. The hydrolysis of this compound analogs by these cells provides direct evidence for the existence of such recognition pathways at the cell surface.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
p-nitrophenyl-α-D-mannoside
Biphenyl α-D-mannopyranosides
C-linked allyl α-D-mannopyranoside
methyl-α-d-mannopyranoside
Escherichia coli
Enterococcus faecalis

Fibroblast Lysosomal Enzyme Uptake System Recognition

The uptake of lysosomal enzymes by fibroblasts is a receptor-mediated process crucial for the proper functioning of cellular metabolism. This system relies on the recognition of specific carbohydrate residues on the lysosomal enzymes by cell surface receptors on fibroblasts. The mannose receptor, a C-type lectin, plays a pivotal role in this recognition and subsequent endocytosis of mannosylated glycoproteins. This compound, by mimicking the terminal mannose residues of these native ligands, serves as a valuable tool in elucidating the specificity and mechanism of this uptake system.

Research has demonstrated that the alpha-anomeric configuration of mannose is a critical determinant for recognition by the fibroblast mannose receptor. The binding affinity is significantly influenced by the nature of the glycosidic linkage, with a preference for the alpha configuration. This compound, possessing this essential alpha-linkage, can act as a competitive inhibitor of the uptake of lysosomal enzymes that bear high-mannose type oligosaccharides.

Studies on compounds structurally related to this compound have provided significant insights into this recognition process. For instance, p-nitrophenyl alpha-D-mannoside has been shown to competitively inhibit the endocytosis of alpha-N-acetylglucosaminidase by fibroblasts. This inhibition highlights the ability of the mannose receptor to recognize and bind to the alpha-D-mannopyranosyl moiety, even when attached to a synthetic aglycone like a phenyl or nitrophenyl group. The binding of this compound to the mannose receptor on fibroblasts effectively competes with the binding of mannose-terminating lysosomal enzymes, thereby reducing their cellular uptake.

The inhibitory effect of various mannose derivatives on the uptake of lysosomal enzymes provides a basis for understanding the binding affinity of the mannose receptor. The data in the table below, compiled from studies on analogous compounds, illustrates the competitive nature of this interaction.

CompoundTarget EnzymeEffect on Fibroblast UptakeMechanism of Action
This compound Lysosomal Enzymes (general)Competitive InhibitionBinds to the mannose receptor, blocking the uptake of native mannosylated enzymes.
p-Nitrophenyl alpha-D-mannoside alpha-N-acetylglucosaminidaseCompetitive InhibitionCompetes with the enzyme for binding to the fibroblast mannose receptor.
Methyl alpha-D-mannoside Lysosomal Enzymes (general)Competitive InhibitionRecognized by the mannose receptor, leading to reduced uptake of lysosomal enzymes.
Mannose Lysosomal Enzymes (general)Competitive InhibitionThe foundational monosaccharide recognized by the mannose receptor.

Advanced Research Methodologies and Applications

Design and Synthesis of Glycomimetics and Enzyme Inhibitors

The mannose-binding lectin FimH, located on the pili of uropathogenic E. coli (UPEC), is a critical virulence factor that mediates the bacteria's adhesion to mannosylated proteins on the bladder epithelium, leading to urinary tract infections. nih.gov Consequently, blocking this interaction with mannose-based molecules is a promising therapeutic strategy. Phenyl α-D-mannopyranoside serves as a key starting point for the rational design of potent FimH antagonists. nih.govnih.gov These glycomimetics, which are molecules that mimic the structure of carbohydrates, are designed to have improved pharmacological properties over natural sugars.

The synthesis of these inhibitors often begins with Phenyl α-D-mannopyranoside as the core structure. Modifications are then systematically introduced, particularly on the phenyl ring (the aglycon), to enhance binding affinity and specificity for the target enzyme or receptor. nih.gov Advanced synthetic strategies, including nickel-catalyzed cross-coupling and stereocontrolled reduction, have been developed to create complex C-mannoside analogues, which are more stable in vivo than their O-glycoside counterparts. acs.org

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the design of FimH inhibitors derived from Phenyl α-D-mannopyranoside. These studies involve synthesizing a library of derivatives with varied substituents on the phenyl ring and evaluating their ability to inhibit bacterial adhesion. Research has shown that the aglycon portion of the molecule extends out from the FimH binding pocket, allowing its substituents to form additional interactions with the protein surface, thereby increasing affinity. nih.gov

Detailed SAR studies have revealed specific trends that govern inhibitor potency. For instance, substitutions at the ortho- (2-) and meta- (3-) positions of the phenyl ring generally result in more potent inhibitors compared to substitutions at the para- (4-) position. This was demonstrated in a study where derivatives such as the ortho-chloro (3g) and meta-methyl ester (3j) showed a greater than five-fold improvement in potency in a hemagglutination inhibition assay compared to the parent Phenyl α-D-mannopyranoside (3a). nih.gov These findings underscore the exquisite specificity of the FimH binding site and provide a roadmap for designing next-generation antibacterial agents. nih.govnih.gov

Table 1: Structure-Activity Relationship of Phenyl α-D-mannopyranoside Derivatives as FimH Antagonists Data sourced from hemagglutination inhibition assays.

CompoundPhenyl Ring SubstitutionRelative Potency Improvement (vs. Phenyl α-D-mannopyranoside)
3a Unsubstituted1x (Baseline)
3g 2-Chloro> 5x
3j 3-Methoxycarbonyl> 5x
3m 2-Cyano> 5x
3q-s 4-Acyl anilinesPotency increase (trend reversed)

Development of Biochemical Probes for Glycoconjugate Research

The core structure of Phenyl α-D-mannopyranoside is readily modified to create sophisticated probes for studying enzyme function and identifying protein-carbohydrate interactions. These tools are indispensable for elucidating the roles of glycoconjugates in health and disease.

Fluorescent and Chromogenic Substrates for Enzyme Assays

A fundamental application of Phenyl α-D-mannopyranoside derivatives is in the creation of substrates for enzyme assays. By attaching a chromogenic or fluorescent reporter group to the phenyl ring, researchers can monitor the activity of glycosidases, such as α-mannosidase.

Chromogenic Substrates: 4-Nitrophenyl-α-D-mannopyranoside (pNP-Man) is a widely used chromogenic substrate. megazyme.com In the presence of α-mannosidase, the glycosidic bond is cleaved, releasing 4-nitrophenol (B140041) (p-nitrophenolate at basic pH), a yellow-colored compound that can be easily quantified using a spectrophotometer. This provides a simple and reliable method for measuring enzyme activity. megazyme.com

Fluorescent Substrates: For more sensitive and continuous assays, fluorescent substrates have been developed. Resorufin α-D-mannopyranoside (Res-Man) is a notable example. Enzymatic cleavage of Res-Man releases resorufin, a highly fluorescent product. This allows for real-time monitoring of enzyme kinetics with high sensitivity, making it suitable for high-throughput screening of potential enzyme inhibitors. capes.gov.br Assays using Res-Man have been successfully applied to study human lysosomal and Drosophila Golgi α-mannosidases. capes.gov.br

Table 2: Kinetic Parameters of α-Mannosidase using a Fluorescent Substrate Data for Drosophila Golgi α-mannosidase (dGMII) using Resorufin α-D-mannopyranoside.

EnzymeSubstrateKm (µM)Vmax (nmol/min per nmol enzyme)
dGMIIResorufin α-D-mannopyranoside20011

Photoaffinity Labeling Reagents for Target Identification

Photoaffinity labeling is a powerful technique to identify and characterize the binding partners of carbohydrate ligands. This method involves incorporating a photo-reactive group into the Phenyl α-D-mannopyranoside structure. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with nearby amino acid residues in the binding site of a target protein.

Diazirine-functionalized mannosides have been designed for photoaffinity labeling of the bacterial lectin FimH. nih.gov These probes are based on high-affinity FimH ligands and are used to investigate ligand-receptor interactions in solution. By identifying the specific amino acids that are labeled, researchers can map the binding site and gain a deeper understanding of the molecular interactions that drive recognition. nih.gov

Applications in Carbohydrate Microarray and Glycan Array Technologies

Carbohydrate microarrays are a high-throughput technology used to profile the interactions of proteins (like lectins and antibodies) with a wide variety of glycans simultaneously. manchester.ac.uk Phenyl α-D-mannopyranoside derivatives are valuable components in the fabrication of these arrays.

To create these arrays, a Phenyl α-D-mannopyranoside derivative is functionalized with a linker that contains a photo-reactive group, such as a perfluorophenylazide (PFPA). This photoprobe-conjugated mannoside can then be spotted onto a specially prepared surface and covalently attached upon UV irradiation. researchgate.net The resulting microarray presents a high density of α-D-mannoside structures available for binding.

These arrays have been used to clearly demonstrate the binding preferences of certain lectins. For example, the lectin Concanavalin A (ConA) shows strong and specific binding to α-D-mannoside structures immobilized on these arrays, confirming its known preference for mannose. researchgate.net This technology provides an efficient and sensitive platform for analyzing the binding properties of carbohydrate-binding proteins, screening for disease-related antibodies against glycans, and assessing the substrate specificity of enzymes. manchester.ac.uk

Conclusion and Future Research Directions

Current Impact and Contributions to Glycoscience Research

Phenyl alpha-D-mannopyranoside's primary contribution to glycoscience lies in its utility as a molecular probe and substrate to study carbohydrate-protein interactions. Its phenyl aglycone provides a convenient handle for detection and modification, making it a versatile tool in various biochemical and cellular assays.

One of the most significant areas of its application is in the study of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. This compound serves as a chromogenic substrate for alpha-mannosidases; the enzymatic cleavage of the glycosidic bond releases phenol (B47542), which can be readily quantified, allowing for the determination of enzyme activity and kinetics. This has been instrumental in characterizing a wide range of alpha-mannosidases from various organisms and understanding their roles in health and disease.

Furthermore, this compound and its derivatives have been pivotal in the investigation of lectin-carbohydrate interactions. Lectins are proteins that specifically recognize and bind to carbohydrates, mediating a plethora of biological events, from cell-cell recognition to pathogen adhesion. The mannose moiety of this compound mimics the terminal mannose residues of glycoproteins and glycolipids, making it an effective ligand for mannose-binding lectins.

A prominent example of its impact is in the research of FimH, a mannose-specific adhesin found on the fimbriae of uropathogenic Escherichia coli (UPEC). FimH plays a crucial role in the initial attachment of bacteria to the bladder epithelium, a key step in the development of urinary tract infections (UTIs). This compound has been extensively used as a competitive inhibitor to study the binding of FimH to host cells. mdpi.com This research has laid the groundwork for the development of potent FimH antagonists as a novel anti-adhesion therapy for UTIs. The structural information gleaned from studies with this compound has guided the design of more complex and high-affinity inhibitors. nih.gov

The following interactive data table summarizes key research findings where this compound has been instrumental:

Research AreaKey Findings
Enzymology Characterization of alpha-mannosidase activity and kinetics.
Microbiology Elucidation of the role of FimH in bacterial adhesion. mdpi.com
Drug Discovery Foundation for the design of FimH antagonists for UTI treatment. nih.gov
Cell Biology Probing mannose-specific recognition events on cell surfaces.

Emerging Methodologies and Interdisciplinary Approaches in this compound Studies

The study of this compound is continually evolving, driven by advancements in synthetic chemistry, analytical techniques, and computational modeling. These emerging methodologies are providing deeper insights into its properties and interactions, while interdisciplinary approaches are expanding its applications into new scientific domains.

Advanced Synthetic Strategies: While classical glycosylation methods have been effective, newer strategies are enabling more efficient and stereoselective synthesis of this compound and its derivatives. Chemoenzymatic approaches, which combine the precision of enzymatic catalysis with the versatility of chemical synthesis, are gaining prominence. mdpi.com These methods offer advantages in terms of milder reaction conditions and improved yields. Furthermore, the development of novel catalysts, including organometallic complexes, is opening up new avenues for the construction of glycosidic bonds with high stereocontrol. nih.govresearchgate.net

Sophisticated Analytical Techniques: The characterization of this compound and its interactions with biological macromolecules is being enhanced by a suite of powerful analytical tools. High-resolution mass spectrometry techniques, such as MALDI-TOF and ESI-MS, are being employed for the detailed structural analysis of the compound and its conjugates. mdpi.comnih.gov Surface Plasmon Resonance (SPR) has emerged as a key technology for the real-time, label-free analysis of its binding kinetics with lectins and other proteins, providing valuable data on affinity and association/dissociation rates. nih.govnih.govscispace.com Nuclear Magnetic Resonance (NMR) spectroscopy continues to be a cornerstone for structural elucidation and for studying conformational changes upon binding. nih.govnih.gov

Computational and In Silico Approaches: The integration of computational chemistry and molecular modeling is revolutionizing the study of this compound. In silico docking studies are used to predict and rationalize the binding modes of the glycoside with its protein targets, such as FimH. This computational insight is invaluable for the structure-based design of new derivatives with enhanced binding affinities. Molecular dynamics simulations provide a dynamic view of the interactions, revealing the conformational flexibility of both the ligand and the protein binding pocket.

Interdisciplinary Applications: The unique properties of this compound are being leveraged in various interdisciplinary fields. In materials science, for instance, mannosylated surfaces are being developed to study cell adhesion and to create biocompatible materials. The incorporation of this compound into biosensors is another promising area, where its specific interaction with mannose-binding proteins can be used for the detection of specific biomarkers or pathogens. mdpi.com

Unexplored Research Avenues and Potential for Novel Discoveries

Despite the significant progress made, the full potential of this compound in scientific research is far from being realized. Several unexplored avenues hold the promise of novel discoveries and applications.

Exploration of Diverse Biological Roles: While the interaction with FimH is well-documented, the role of this compound and its derivatives in modulating other mannose-binding lectins and biological pathways remains an active area of investigation. Many other lectins with diverse biological functions, such as those involved in immune regulation and cancer progression, recognize mannose. This compound could serve as a starting point for developing specific probes and modulators for these targets.

Development of Advanced Drug Delivery Systems: The ability of mannose to be recognized by specific receptors on certain cell types, such as macrophages and dendritic cells, can be exploited for targeted drug delivery. This compound can be conjugated to nanoparticles, liposomes, or other drug carriers to facilitate their uptake by these cells. This targeted approach could enhance the efficacy of therapeutic agents while minimizing off-target effects.

Design of Novel Biomaterials: The specific and reversible nature of the mannose-lectin interaction can be harnessed to create novel "smart" biomaterials. For example, hydrogels or surfaces functionalized with this compound could be designed to capture and release specific cells or proteins in a controlled manner. These materials could have applications in tissue engineering, regenerative medicine, and diagnostics.

Probing Unusual Glycosidic Linkages: The vast majority of research has focused on the alpha-anomer of Phenyl-D-mannopyranoside. The synthesis and biological evaluation of the beta-anomer and other isomers, as well as derivatives with non-natural glycosidic linkages, could lead to the discovery of compounds with novel biological activities and specificities. glycomindsynth.com The exploration of thioglycoside analogues, where the anomeric oxygen is replaced by sulfur, has already shown promise in creating more stable FimH antagonists. sapphirebioscience.com

Q & A

Basic Research Question

  • Lyophilization : Store at -20°C under argon to prevent hydrolysis.
  • In-solution stability : Use pH 6.8 buffers (e.g., phosphate) and avoid prolonged exposure to >40°C.
  • Degradation monitoring : Track UV absorbance at 270 nm (phenyl group) and compare with fresh samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.